![molecular formula C6H10ClN3O2S B13166030 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
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Overview
Description
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Typical reaction conditions involve solvents such as dichloromethane, acetonitrile, and toluene, with temperatures ranging from -20°C to 80°C depending on the specific reaction.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazoles, sulfonamides, and other derivatives that retain the triazole core structure.
Scientific Research Applications
Chemistry
In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino or hydroxyl groups in biomolecules, enabling the study of protein function and interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the functionalization of polymers and the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The triazole ring can also interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the methanesulfonyl chloride group, making it less reactive.
Methanesulfonyl chloride: Does not contain the triazole ring, limiting its applications in triazole-based chemistry.
1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: Similar structure but with a sulfonamide group instead of methanesulfonyl chloride.
Uniqueness
The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride lies in its combination of the triazole ring and the methanesulfonyl chloride group. This combination imparts both reactivity and versatility, making it a valuable compound in various fields of research and industry.
Biological Activity
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. A study evaluated several triazole derivatives and found that those similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) were recorded as follows:
Compound | MIC (µg/mL) against Gram-positive bacteria | MIC (µg/mL) against Gram-negative bacteria |
---|---|---|
Compound A | 32 | 64 |
Compound B | 16 | 32 |
This compound | 8 | 16 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been extensively studied. In vitro assays showed that this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:
Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
---|---|---|
Control | 150 | 200 |
This compound | 50 | 80 |
This reduction indicates a strong anti-inflammatory effect and suggests potential therapeutic uses in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to inhibit enzymes involved in inflammatory pathways and disrupt microbial cell wall synthesis. The exact mechanisms are still under investigation but may involve:
Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors by binding to active sites.
Modulation of Immune Response : By affecting cytokine release, these compounds can modulate immune responses effectively.
Case Studies
A recent study focused on the use of triazole derivatives in treating infections caused by resistant bacterial strains. In this study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited promising results with a significant reduction in bacterial load in infected animal models.
Properties
Molecular Formula |
C6H10ClN3O2S |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3 |
InChI Key |
GFLQVZDBNVMIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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